

Application Notes and Protocols: Cardiac Assessment in Pegunigalsidase-Alfa Clinical Studies

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Compound of Interest		
Compound Name:	Pegunigalsidase-alfa	
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These application notes provide a detailed overview of the cardiac assessment methodologies employed in clinical trials of **pegunigalsidase-alfa** (PRX-102), an enzyme replacement therapy (ERT) for Fabry disease. The protocols outlined below are based on methodologies referenced in **pegunigalsidase-alfa** research and standard clinical practice for monitoring cardiac involvement in Fabry disease.

Introduction to Cardiac Manifestations in Fabry Disease

Fabry disease is a rare, X-linked lysosomal storage disorder caused by a deficiency of the enzyme alpha-galactosidase A (α-Gal A).[1][2] This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells, including cardiomyocytes and vascular endothelial cells.[3][4] Cardiac involvement is a primary cause of morbidity and mortality, manifesting as left ventricular hypertrophy (LVH), myocardial fibrosis, arrhythmias, and an increased risk of heart failure and stroke.[5][6]

Pegunigalsidase-alfa is a novel, PEGylated recombinant α-Gal A enzyme designed for a longer plasma half-life, which may enhance its efficacy and reduce immunogenicity compared to first-generation ERTs.[7][8] Comprehensive cardiac assessment is critical in clinical trials to evaluate the efficacy of **pegunigalsidase-alfa** in halting or reversing cardiac pathology.[9]

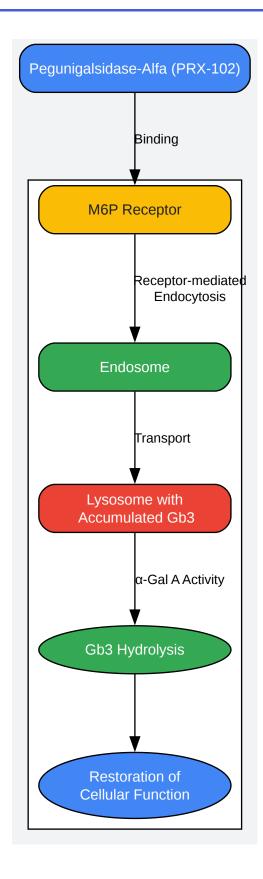




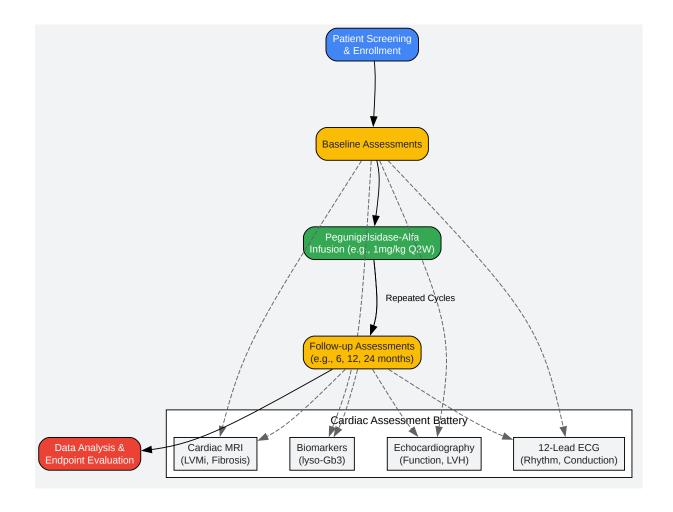
Mechanism of Action of Pegunigalsidase-Alfa in Cardiomyocytes

Pegunigalsidase-alfa is administered intravenously and circulates throughout the body. The enzyme is taken up by target cells, such as cardiomyocytes, primarily through receptor-mediated endocytosis via mannose-6-phosphate (M6P) receptors.[3] Once internalized, it is transported to lysosomes, where it catalyzes the breakdown of accumulated Gb3, thereby aiming to reduce cellular pathology and improve organ function.[3]

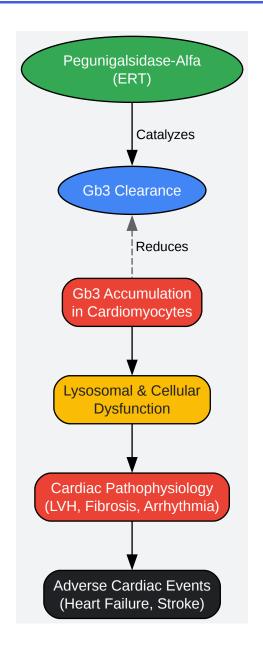












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